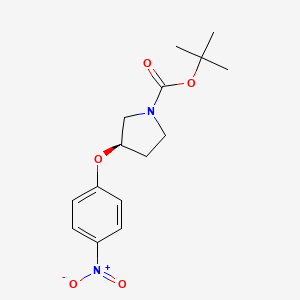

(R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

CAS No.: 1233860-29-1

Cat. No.: VC7834629

Molecular Formula: C15H20N2O5

Molecular Weight: 308.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1233860-29-1 |

|---|---|

| Molecular Formula | C15H20N2O5 |

| Molecular Weight | 308.33 |

| IUPAC Name | tert-butyl (3R)-3-(4-nitrophenoxy)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-13(10-16)21-12-6-4-11(5-7-12)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 |

| Standard InChI Key | SGQPXIZHVCLLRP-CYBMUJFWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Stereochemical Significance

The molecular formula of (R)-tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is C₁₅H₂₀N₂O₅, with a molecular weight of 308.33 g/mol . Its structure comprises three key moieties:

-

A pyrrolidine ring substituted at the 3-position with a 4-nitrophenoxy group.

-

A tert-butoxycarbonyl (Boc) protecting group at the 1-position of the pyrrolidine.

-

A chiral center at the 3-position of the pyrrolidine, conferring the (R)-configuration.

The stereochemistry of the compound is critical for its interactions with biological targets, as enantiomeric purity influences binding affinity and metabolic stability. The nitrophenoxy group enhances electrophilicity, enabling participation in nucleophilic aromatic substitution reactions, while the Boc group provides steric protection during synthetic workflows .

Synthetic Methodologies

Key Starting Materials

The synthesis typically begins with (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (CAS: 103057-44-9), a commercially available precursor with a hydroxyl group at the 3-position of the pyrrolidine ring . This compound reacts with 4-nitrophenol under controlled conditions to form the target molecule.

Coupling Reactions

The hydroxyl group of the pyrrolidine precursor is activated using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). These reagents facilitate the formation of a phenoxy ether bond between the pyrrolidine and 4-nitrophenol.

Representative Procedure

-

Dissolve (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.84 g, 9.8 mmol) in dry dimethylformamide (DMF).

-

Add 4-nitrophenol (1.39 g, 10.0 mmol) and DCC (2.27 g, 11.0 mmol) under inert atmosphere.

-

Stir at room temperature for 12–24 hours.

-

Purify via column chromatography (hexane:ethyl acetate gradient) to isolate the product .

Yield: 60–75% (reported for analogous reactions) .

Stereochemical Control

The retention of the (R)-configuration during synthesis is ensured by using enantiomerically pure starting materials and avoiding harsh reaction conditions that could induce racemization.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 308.33 g/mol | |

| CAS Number (R-enantiomer) | 1233860-29-1 | |

| CAS Number (racemic) | 405887-36-7 | |

| Solubility | Soluble in DMF, DMSO, THF | |

| LogP (predicted) | 2.31–3.45 |

The compound exhibits moderate lipophilicity (LogP ~2.31–3.45), facilitating membrane permeability in biological assays . Its solubility in polar aprotic solvents makes it suitable for further functionalization under mild conditions.

Biological Activity and Research Applications

Mechanistic Insights

The nitrophenoxy group acts as a leaving group in nucleophilic aromatic substitution reactions, enabling the compound to serve as an intermediate in the synthesis of aryl ethers and amines. In biological contexts, the pyrrolidine ring’s conformational rigidity may enhance interactions with enzymes or receptors, though specific targets remain under investigation.

Pharmaceutical Intermediates

(R)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate has been utilized in the synthesis of:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume